molecular formula C19H16O2 B2871080 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 24760-30-3

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2871080
CAS No.: 24760-30-3
M. Wt: 276.335
InChI Key: CNPNLHKIFNOMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is an organic compound with the molecular formula C25H20O2. It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include an indane-1,3-dione core substituted with a 4-(isopropyl)phenyl group.

Preparation Methods

The synthesis of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of indane-1,3-dione with 4-(isopropyl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Scientific Research Applications

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .

Properties

IUPAC Name

2-[(4-propan-2-ylphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c1-12(2)14-9-7-13(8-10-14)11-17-18(20)15-5-3-4-6-16(15)19(17)21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPNLHKIFNOMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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